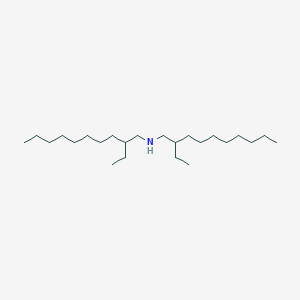
2-ethyl-N-(2-ethyldecyl)decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(2-ethyldecyl)decan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-ethyldecyl)decan-1-amine typically involves the alkylation of primary amines with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-N-(2-ethyldecyl)decan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(2-ethyldecyl)decan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(2-ethyldecyl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to interact with hydrophobic regions of proteins, potentially altering their function. The nitrogen atom can form hydrogen bonds or ionic interactions with other molecules, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethylhexylamine: A shorter chain amine with similar chemical properties.
Decylamine: Another long-chain amine but without the ethyl substituents.
Diethylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
2-ethyl-N-(2-ethyldecyl)decan-1-amine is unique due to its specific structure, which combines a long carbon chain with ethyl substituents. This structure imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C24H51N |
|---|---|
Molekulargewicht |
353.7 g/mol |
IUPAC-Name |
2-ethyl-N-(2-ethyldecyl)decan-1-amine |
InChI |
InChI=1S/C24H51N/c1-5-9-11-13-15-17-19-23(7-3)21-25-22-24(8-4)20-18-16-14-12-10-6-2/h23-25H,5-22H2,1-4H3 |
InChI-Schlüssel |
SESOZKJTEBLAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC)CNCC(CC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


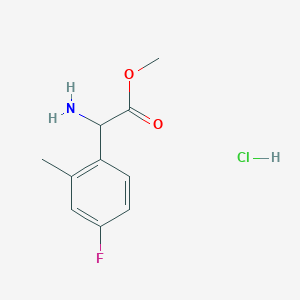
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
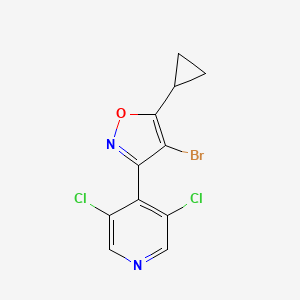


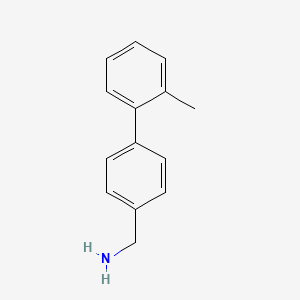
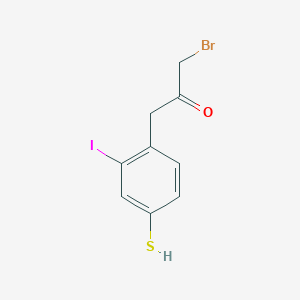


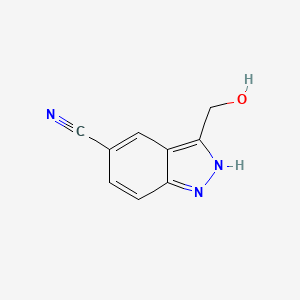
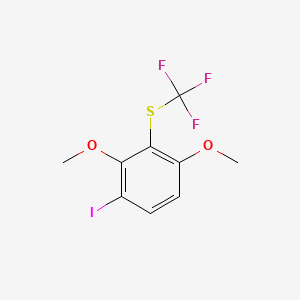
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

